Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-
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Overview
Description
Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- is an organic compound with the molecular formula C11H14N2O2. It is a derivative of norbornane, featuring two isocyanate functional groups attached to the bicyclic heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- typically involves the reaction of norbornane derivatives with phosgene or other isocyanate precursors under controlled conditions. One common method includes the reaction of norbornane with phosgene in the presence of a base to form the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate groups can yield amine derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamate or urethane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include urea derivatives, amine derivatives, and carbamate or urethane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas, carbamates, and urethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the reactive isocyanate groups.
Norbornene: A related compound with a double bond in the bicyclic structure, used in polymer synthesis.
Norbornadiene: Another related compound with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- is unique due to its dual isocyanate functional groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polymers, coatings, and other materials where reactive intermediates are required .
Properties
IUPAC Name |
2,6-bis(isocyanatomethyl)bicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-6-12-4-9-1-8-2-10(5-13-7-15)11(9)3-8/h8-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLVZNOYNJFEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C2)C1CN=C=O)CN=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458716 |
Source
|
Record name | Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135540-96-4 |
Source
|
Record name | Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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